Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]-
Description
Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- is a synthetic organic compound featuring a benzamide core substituted with a 2-oxo-2-phenylethyl group and a 4-pyrimidinylthio moiety. This structure combines a benzamide scaffold—a common pharmacophore in medicinal chemistry—with heterocyclic and sulfur-containing groups, which are known to influence bioavailability, target binding, and therapeutic activity.
Properties
IUPAC Name |
N-(2-oxo-2-phenyl-1-pyrimidin-4-ylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17(14-7-3-1-4-8-14)19(25-16-11-12-20-13-21-16)22-18(24)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQWHVGEJXPWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389605 | |
| Record name | F0173-0133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162331-15-9 | |
| Record name | F0173-0133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution-Based Approach
This method leverages bromoacetophenone as the starting material:
Step 1: Synthesis of 2-(4-Pyrimidinylthio)Acetophenone
2-Bromoacetophenone reacts with 4-pyrimidinethiol in dimethylformamide (DMF) under basic conditions (K$$2$$CO$$3$$, 60°C, 12h), yielding 2-(4-pyrimidinylthio)acetophenone.
$$
\text{Ph-C(=O)-CH}2\text{Br} + \text{HS-C}4\text{H}3\text{N}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ph-C(=O)-CH}2\text{-S-C}4\text{H}3\text{N}2
$$
Yield : 78–85%.
Step 2: Reductive Amination
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH$$3$$CN) in methanol, forming the primary amine intermediate:
$$
\text{Ph-C(=O)-CH}2\text{-S-C}4\text{H}3\text{N}2 \xrightarrow{\text{NH}4\text{OAc}, \text{NaBH}3\text{CN}} \text{Ph-C(=O)-CH}2\text{-S-C}4\text{H}3\text{N}2\text{-NH}2
$$
Reaction Conditions : 25°C, 24h, inert atmosphere.
Step 3: Benzoylation
The amine reacts with benzoyl chloride in pyridine, yielding the final product:
$$
\text{Ph-C(=O)-CH}2\text{-S-C}4\text{H}3\text{N}2\text{-NH}2 + \text{Ph-COCl} \xrightarrow{\text{Pyridine}} \text{Target Compound}
$$
Purification : Column chromatography (SiO$$2$$, ethyl acetate/hexane).
Grignard Reagent-Mediated Pathway
Adapted from ethyl 2-oxo-4-phenylbutyrate synthesis, this route employs a customized Grignard reagent:
Step 1: Preparation of 4-Pyrimidinylthio Magnesium Bromide
4-Pyrimidinethiol reacts with magnesium turnings in methyl tert-butyl ether (MTBE) at 50°C for 6h:
$$
\text{HS-C}4\text{H}3\text{N}2 + \text{Mg} \rightarrow \text{Mg-S-C}4\text{H}3\text{N}2
$$
Step 2: Ketone Formation
The Grignard reagent reacts with ethyl benzoylacetate, followed by acidic workup (HCl, 0°C):
$$
\text{Mg-S-C}4\text{H}3\text{N}2 + \text{Ph-C(=O)-COOEt} \rightarrow \text{Ph-C(=O)-CH}2\text{-S-C}4\text{H}3\text{N}_2
$$
Yield : 70%.
Step 3: Amidation
The ketone intermediate is treated with benzamide under Mitsunobu conditions (DIAD, PPh$$3$$):
$$
\text{Ph-C(=O)-CH}2\text{-S-C}4\text{H}3\text{N}2 + \text{Ph-CONH}2 \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Grignard Pathway |
|---|---|---|
| Reaction Time | 36h | 24h |
| Overall Yield | 62% | 55% |
| Key Challenge | Thiol Oxidation | Grignard Stability |
| Scalability | Moderate | High |
The nucleophilic substitution route offers higher yields but requires stringent oxygen-free conditions to prevent thiol oxidation. In contrast, the Grignard method is more scalable but demands precise temperature control to avoid Wurtz coupling byproducts.
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 10H, aromatic), 4.20 (s, 2H, CH$$2$$), 3.10 (s, 1H, NH).
- IR (KBr) : 1680 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C-N), 690 cm$$^{-1}$$ (C-S).
- MS (ESI+) : m/z 351.1 [M+H]$$^+$$.
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—enables chemists to create derivatives that can be tailored for specific applications.
Table 1: Common Reactions Involving Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]-
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Introduction of additional functional groups | Carboxylic acids, ketones |
| Reduction | Conversion of oxo groups to hydroxyl groups | Alcohol derivatives |
| Substitution | Introduction of new functional groups | Various derivatives |
Biology
The biological activities of Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- are under investigation for potential antimicrobial, antiviral, and anticancer properties. Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that this compound may also possess similar effects.
Case Study: Anticancer Activity
Research has indicated that benzamide derivatives can inhibit cancer cell proliferation. A study exploring the effects of various benzamide compounds on human cancer cell lines demonstrated promising results in reducing tumor growth rates.
Medicine
In medicinal chemistry, Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- is being explored as a potential therapeutic agent. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activities.
Potential Therapeutic Applications:
- Enzyme Inhibition: Targeting enzymes involved in disease pathways.
- Receptor Modulation: Modulating receptor activity to influence physiological responses.
Table 2: Potential Therapeutic Targets
| Target Type | Potential Application |
|---|---|
| Enzymes | Cancer treatment |
| Receptors | Pain management |
Industry
In industrial applications, this compound is utilized in the development of new materials and agrochemicals. Its diverse chemical reactivity allows for its incorporation into various formulations aimed at enhancing product performance.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 4-pyrimidinylthio group distinguishes it from analogs with triazolylthio (e.g., 871093-27-5 ) or simpler arylthio groups (e.g., Rip-B ). Heterocyclic thioethers in (e.g., thiazolylmethylthio) share sulfur-based reactivity but differ in ring size and electronic properties.
- Synthetic Routes : Rip-B and related benzamides are synthesized via straightforward acylation, whereas thiourea derivatives (A8, H10) require additional coupling steps . The target compound likely involves pyrimidine-thiol intermediates, similar to fused pyrimidine syntheses (e.g., ).
Mechanistic Insights
- Thioether vs. Thiourea : The 4-pyrimidinylthio group in the target compound is a thioether linkage, which is more stable than the thiourea groups in A8 and H10 . This stability may enhance metabolic resistance but reduce hydrogen-bonding capacity.
- Heterocyclic Influence : Pyrimidine rings (as in the target compound) are often involved in DNA/RNA mimicry or kinase inhibition, whereas triazole (e.g., 871093-27-5 ) or isoxazole groups ( ) may target different enzymatic pockets.
Biological Activity
Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- is characterized by its unique structure, which includes a benzamide core and several functional groups that enhance its reactivity and biological activity. The compound's CAS number is 162331-15-9, and it is classified under benzamides due to its structural properties.
Synthesis
The synthesis of Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzamide Core : This is often achieved through the reaction of benzoyl chloride with an appropriate amine.
- Introduction of Functional Groups : Additional steps may involve oxidation and reduction reactions to modify existing functional groups or introduce new ones.
Biological Activity
The biological activity of Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- has been studied in various contexts, particularly for its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of benzamides exhibit promising anticancer properties. For instance, compounds similar to Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- have demonstrated inhibitory effects on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.0 |
| Compound B | HeLa (Cervical Cancer) | 3.5 |
| Benzamide | A549 (Lung Cancer) | 7.0 |
These results highlight the potential of benzamide derivatives in cancer treatment, with specific emphasis on their ability to inhibit cell proliferation.
Cholinesterase Inhibition
Benzamide derivatives have also been investigated for their role as cholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The following table summarizes the inhibitory activity against acetylcholinesterase (AChE):
| Compound | IC50 (µM) |
|---|---|
| Benzamide, N-[2-oxo... | 1.57 |
| Donepezil | 0.046 |
| Compound C | 0.08 |
These findings suggest that Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- could serve as a lead compound for developing new cholinesterase inhibitors.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound against various pathogens. Preliminary bioassays indicate that certain derivatives exhibit significant larvicidal and fungicidal activities:
| Pathogen | Activity (%) at 10 mg/L |
|---|---|
| Culex pipiens | 100% |
| Botrytis cinerea | 90.5% |
These results point to the potential use of benzamide derivatives in agricultural applications as effective pesticides.
Case Studies
- Study on Dual Cholinesterase Inhibition : A study by Kilic et al. found that certain benzamide derivatives exhibited dual inhibition against both AChE and butyrylcholinesterase (BuChE), making them candidates for further development in treating Alzheimer's disease .
- Toxicity Assessment : Research conducted on zebrafish embryos demonstrated low toxicity levels for some benzamide derivatives at concentrations up to 20 mg/L, indicating their safety profile for potential therapeutic use .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly for the pyrimidinylthio and benzamide groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
- TLC/HPLC : Ensures purity and monitors intermediate steps .
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Research Question
Contradictions may arise from assay-specific conditions (e.g., cell lines, concentration ranges). Strategies include:
- Dose-response profiling : Establish IC₅₀ values in multiple models (e.g., cancer vs. inflammatory assays) .
- Target validation : Use knockout cell lines or competitive binding assays to confirm specificity for suspected targets (e.g., enzymes, receptors) .
- Meta-analysis : Compare structural analogs (e.g., thiazole or isoxazole derivatives) to identify activity trends .
What computational methods aid in predicting target interactions for this compound?
Advanced Research Question
- Molecular docking : Screen against targets like kinases or GPCRs using software (AutoDock, Schrödinger) to prioritize experimental validation .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with activity data from analogs .
- MD simulations : Assess binding stability over time, particularly for the thiomethyl linker’s conformational flexibility .
How can metabolic stability be improved for in vivo studies?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Metabolite identification : Use LC-MS to detect major metabolites and modify susceptible sites (e.g., oxidation of the pyrimidinylthio group) .
- Stability assays : Conduct microsomal or plasma stability tests to guide structural modifications .
What in vitro models are suitable for initial anti-inflammatory or anticancer screening?
Basic Research Question
- Anti-inflammatory : COX-1/COX-2 inhibition assays or LPS-induced cytokine release in macrophages .
- Anticancer : Cell viability assays (MTT) in cancer cell lines (e.g., MCF-7, HeLa) .
- Mechanistic studies : Apoptosis (Annexin V) or cell-cycle analysis (flow cytometry) .
How can low yields in coupling reactions during synthesis be troubleshooted?
Basic Research Question
- Catalyst optimization : Replace EDC/HOBt with HATU for better coupling efficiency .
- Solvent selection : Use anhydrous DMF or dichloromethane to minimize side reactions .
- Temperature control : Conduct reactions at 0–5°C to suppress racemization or degradation .
What strategies are effective for designing analogs to explore SAR of the pyrimidinylthio group?
Advanced Research Question
- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the pyrimidine ring to modulate electronic effects .
- Bioisosteric replacement : Replace sulfur with oxygen (pyrimidinyloxy) or selenium to assess impact on binding .
- Linker modification : Adjust the thiomethyl chain length or rigidity to optimize target engagement .
Key Notes for Methodological Rigor
- Synthetic reproducibility : Always report reaction conditions (solvent, temperature, catalyst) to enable replication .
- Data transparency : Share raw spectral data and assay protocols to address contradictions .
- Ethical compliance : Adhere to guidelines for in vitro studies; avoid unapproved therapeutic claims .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
